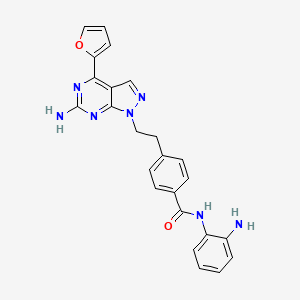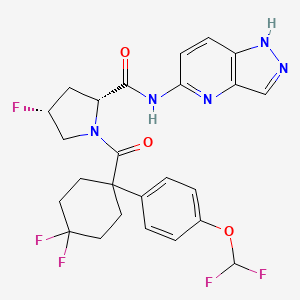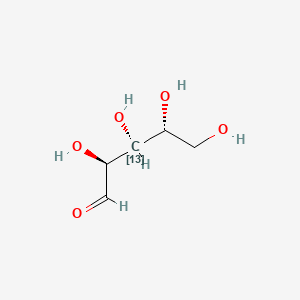
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 is a peptide consisting of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This particular sequence is notable for its potential roles in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is coupled to the chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity.
化学反应分析
Types of Reactions
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Peptides can be reduced at disulfide bonds if present, though this particular peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with different amino acids.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Reduced peptide with free thiol groups if disulfide bonds are present.
Substitution: Peptide analogs with altered sequences.
科学研究应用
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of peptide-based drugs and biochemical assays.
作用机制
The mechanism by which pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 exerts its effects involves binding to specific receptors or interacting with other proteins. The molecular targets and pathways can vary depending on the biological context, but common pathways include:
Signal Transduction: Activation or inhibition of signaling pathways.
Enzyme Modulation: Interaction with enzymes to alter their activity.
Receptor Binding: Binding to cell surface receptors to initiate a cellular response.
相似化合物的比较
Similar Compounds
pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2: Another peptide with a similar sequence but different biological activity.
pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2: A variant with a threonine residue instead of alanine.
Uniqueness
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: is unique due to its specific sequence, which determines its distinct biological activity and potential therapeutic applications. The presence of specific amino acids like tryptophan and phenylalanine contributes to its unique properties.
属性
分子式 |
C43H57N11O11 |
|---|---|
分子量 |
904.0 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63)/t23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
KMVRKMSUXFKTDO-RKNQSKIKSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)

![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)

![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)




